molecular formula C20H24N2O3 B269278 N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide

Katalognummer B269278
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: JTYSTZPZPGXWID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide, also known as Boc-phenylalanine ethyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.

Wirkmechanismus

The mechanism of action of N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide is based on its ability to interact with specific enzymes and proteins. The compound contains a Boc-protected amino acid residue, which can be cleaved by proteases to produce fragments that can be analyzed. Additionally, the compound can bind to specific proteins and enzymes, which can be used to study the binding properties of these molecules.
Biochemical and Physiological Effects:
N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide does not have any known biochemical or physiological effects in vivo. However, it has been shown to be a useful tool for studying the mechanism of action of various enzymes and proteins in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide in lab experiments include its high purity and well-established synthesis method. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the limitations of using N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide include its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for research involving N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide. One potential application is the development of new protease substrates and ligands based on the structure of the compound. Additionally, the compound could be used as a tool for studying the binding properties of specific enzymes and proteins in more detail. Finally, the synthesis method of N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide could be further optimized to increase yields and reduce costs.

Synthesemethoden

The synthesis method of N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide involves the reaction of N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamideanine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide with high purity.

Wissenschaftliche Forschungsanwendungen

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide has been widely used in scientific research as a tool for studying the mechanism of action of various enzymes and proteins. Specifically, it has been used as a substrate for proteases such as trypsin and chymotrypsin, which cleave the compound at specific sites to produce fragments that can be analyzed using mass spectrometry. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide has been used as a ligand for studying the binding properties of various proteins and enzymes.

Eigenschaften

Produktname

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-ethoxybenzamide

Molekularformel

C20H24N2O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

N-tert-butyl-4-[(4-ethoxybenzoyl)amino]benzamide

InChI

InChI=1S/C20H24N2O3/c1-5-25-17-12-8-14(9-13-17)18(23)21-16-10-6-15(7-11-16)19(24)22-20(2,3)4/h6-13H,5H2,1-4H3,(H,21,23)(H,22,24)

InChI-Schlüssel

JTYSTZPZPGXWID-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC(C)(C)C

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.